N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of suitable precursors under basic conditions.
Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the azetidine intermediate using palladium-catalyzed cross-coupling reactions.
Construction of the benzo[b]thiophene moiety: This can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Final coupling reaction: The azetidine-thiophene intermediate is then coupled with the benzo[b]thiophene derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine and thiophene rings may interact with biological macromolecules, influencing their function and activity. The benzo[b]thiophene moiety may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Uniqueness
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs with different nitrogen-containing rings
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQZOKFAHAIYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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